1-Ethynylcyclohexane-1,2-diol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
75476-42-5 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1-ethynylcyclohexane-1,2-diol |
InChI |
InChI=1S/C8H12O2/c1-2-8(10)6-4-3-5-7(8)9/h1,7,9-10H,3-6H2 |
InChI Key |
AMMOKDUXYCRKMR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCCCC1O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Ethynylcyclohexane 1,2 Diol
Stereoselective and Regioselective Routes to 1-Ethynylcyclohexane-1,2-diol Isomers
The creation of specific isomers of this compound hinges on precise control over the stereochemical and regiochemical outcomes of the synthetic route. This section delves into strategies designed to achieve diastereoselectivity and enantioselectivity, as well as control over the placement of functional groups.
Diastereoselective Dihydroxylation Strategies for Precursors of this compound
A primary route to this compound involves the dihydroxylation of a precursor, 1-ethynylcyclohexene (B1205888). The diastereoselectivity of this transformation, yielding either the syn or anti diol, is highly dependent on the chosen reagent and reaction conditions.
Syn-dihydroxylation, which delivers both hydroxyl groups to the same face of the double bond, can be effectively achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, basic conditions. The reaction with osmium tetroxide proceeds through a cyclic osmate ester intermediate, which is subsequently hydrolyzed to yield the cis-diol. While highly reliable, the toxicity and cost of osmium tetroxide often necessitate its use in catalytic amounts, with a co-oxidant such as N-methylmorpholine N-oxide (NMO).
Anti-dihydroxylation, the delivery of hydroxyl groups to opposite faces of the double bond, is typically accomplished via the epoxidation of 1-ethynylcyclohexene followed by acid-catalyzed ring-opening of the resulting epoxide. The initial epoxidation can be carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The subsequent nucleophilic attack of water on the protonated epoxide occurs from the backside, leading to the formation of the trans-diol.
The choice between these strategies allows for the selective synthesis of either the cis or trans diastereomer of this compound.
| Method | Reagent(s) | Stereochemical Outcome | Precursor |
| Syn-dihydroxylation | 1. OsO₄ (catalytic), NMO 2. NaHSO₃/H₂O | cis-diol | 1-Ethynylcyclohexene |
| Syn-dihydroxylation | KMnO₄ (cold, dilute, basic) | cis-diol | 1-Ethynylcyclohexene |
| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | trans-diol | 1-Ethynylcyclohexene |
Enantioselective Synthesis of Chiral this compound
The synthesis of enantiomerically pure or enriched this compound can be approached through several asymmetric strategies. One of the most prominent methods is the Sharpless Asymmetric Dihydroxylation (AD). This method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). The choice of ligand dictates which face of the alkene is hydroxylated, allowing for access to either enantiomer of the diol. For example, using AD-mix-β, which contains a (DHQD)₂PHAL ligand, on 1-ethynylcyclohexene would be expected to yield one enantiomer of the cis-diol, while AD-mix-α, containing the pseudoenantiomeric (DHQ)₂PHAL ligand, would produce the other.
Another approach to enantiomerically enriched diols is through the kinetic resolution of a racemic mixture of the diol or a precursor. For instance, enzymatic resolutions using lipases can selectively acylate one enantiomer of the diol, allowing for the separation of the acylated and unreacted enantiomers.
Chemo- and Regiocontrol in the Formation of the Cyclohexane-1,2-diol Core
The synthesis of this compound requires careful chemoselective control to ensure that the dihydroxylation occurs at the cyclohexene (B86901) double bond without reacting with the ethynyl (B1212043) group. The reagents typically used for dihydroxylation, such as OsO₄ and epoxidation reagents, are generally selective for the more electron-rich alkene over the alkyne, making this transformation feasible.
Regiocontrol is crucial when starting from a substituted cyclohexene precursor. For instance, if the starting material were a substituted 1-ethynylcyclohexadiene, the regioselectivity of the dihydroxylation would need to be controlled to ensure the formation of the desired 1,2-diol on the correct double bond. This can often be influenced by both steric and electronic factors of the substituents on the ring.
Catalytic Approaches in the Synthesis of this compound
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. This section explores the application of transition metal catalysis and organocatalysis in the construction of the this compound scaffold.
Transition Metal-Catalyzed Alkyne Hydration and Cyclization Leading to this compound Scaffolds
While the dihydroxylation of 1-ethynylcyclohexene is a direct route, transition metal catalysis offers alternative strategies. One such reaction is the hydration of the alkyne. Mercury(II)-catalyzed hydration of ethynylcyclohexane (B1294493) is known to produce 1-acetylcyclohexene, following Markovnikov's rule. libretexts.org This ketone could then be a substrate for further transformations. While this does not directly yield the target diol, it highlights a potential reactivity pathway of the ethynyl group under transition metal catalysis.
Ruthenium catalysts have also been explored. In one study, the intramolecular cyclization of anti- and syn-1-ethynylcyclohexane-1,2-diol was attempted using a thiolate-bridged diruthenium complex. acs.org Interestingly, no cyclization to the corresponding furan (B31954) occurred under the reaction conditions, indicating a lack of reactivity for this specific substrate in this particular transformation. acs.org This finding is valuable as it informs the scope and limitations of this catalytic system.
Another relevant study involved a chiral-at-metal ruthenium complex for the enantioselective alkynylation of trifluoromethyl ketones with terminal alkynes, including 1-ethynylcyclohexene. uni-marburg.de This demonstrates the utility of transition metal catalysts in activating the ethynyl group for C-C bond formation.
| Catalyst System | Substrate(s) | Product Type | Significance |
| HgSO₄, H₂SO₄, H₂O | Ethynylcyclohexane | Ketone | Demonstrates Markovnikov hydration of the alkyne. libretexts.org |
| [Cp*RuCl(µ₂-SMe)]₂ | This compound | No reaction | Shows the stability of the diol under these cyclization conditions. acs.org |
| Λ-Ru1 complex | Trifluoromethyl ketone, 1-Ethynylcyclohexene | Propargylic alcohol | Example of catalytic activation of 1-ethynylcyclohexene for C-C bond formation. uni-marburg.de |
Organocatalytic Strategies for Constructing the this compound Framework
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. While a direct organocatalytic synthesis of this compound from simple precursors is not extensively documented, organocatalytic methods can be envisioned for the construction of the chiral cyclohexane (B81311) core.
For example, the Hajos-Parrish-Eder-Sauer-Wiechert reaction, an L-proline-catalyzed intramolecular aldol (B89426) reaction, is a classic example of how organocatalysis can be used to form chiral cyclohexanone (B45756) derivatives. A similar strategy could be employed to construct a chiral cyclohexanone ring that is later functionalized with the ethynyl and diol moieties.
Furthermore, asymmetric Michael additions of nucleophiles to α,β-unsaturated aldehydes or ketones, catalyzed by chiral secondary amines (e.g., prolinol derivatives), can establish key stereocenters on a six-membered ring. The resulting functionalized cyclohexane could then be elaborated to the target diol. These organocatalytic approaches offer a metal-free alternative for generating the core structure with high enantioselectivity. au.dk
Biocatalytic Pathways for Selective Functionalization Towards this compound
Biocatalysis presents a powerful approach for the synthesis of chiral molecules like this compound, offering high selectivity under mild reaction conditions. mdpi.com The enantioselective synthesis of vicinal diols is of significant interest due to their utility as synthetic intermediates. mdpi.comnih.gov
One potential biocatalytic strategy involves the use of enzymes to achieve stereoselective transformations. For instance, the asymmetric cis-dihydroxylation of an alkene precursor can be accomplished using biocatalysts, providing a direct route to chiral diols. mdpi.com Another approach is the enzymatic reduction of α-hydroxy ketones, which can be produced with high enantioselectivity. nih.govuni-duesseldorf.de Multi-step biocatalytic cascade reactions, combining several enzymatic steps in a single pot, have been developed for the synthesis of optically active α-aryl vicinal diols, demonstrating high yields and enantioselectivities. rsc.orgresearchgate.net These enzymatic cascades can be designed to be highly efficient by incorporating cofactor regeneration systems. uni-duesseldorf.de
For the synthesis of this compound, a potential precursor would be 1-ethynylcyclohexene. ncats.ionih.gov The dihydroxylation of this precursor could be catalyzed by an enzyme to produce the desired diol. The stereochemical outcome of the reaction would be controlled by the specific enzyme used.
| Precursor | Enzyme Type | Potential Reaction | Product |
| 1-Ethynylcyclohexene | Dioxygenase | Asymmetric Dihydroxylation | (1R,2R)- or (1S,2S)-1-Ethynylcyclohexane-1,2-diol |
| 1-Ethynyl-2-oxocyclohexanol | Alcohol Dehydrogenase | Stereoselective Reduction | Chiral this compound |
Table of Potential Biocatalytic Routes
Protecting Group Chemistry in the Synthesis of this compound
In multi-step organic syntheses, protecting groups are crucial for temporarily masking reactive functional groups to prevent unwanted side reactions. wikipedia.org The synthesis of a molecule with both hydroxyl and terminal alkyne functionalities, such as this compound, would likely necessitate the use of protecting groups. cureffi.org
Protection of the Alkyne Group: The terminal alkyne proton is acidic and can interfere with many reactions. Silyl ethers, such as trimethylsilyl (B98337) (TMS), are commonly used to protect alkynes. cureffi.orggelest.comsynarchive.com
Protection of the Diol Group: The two hydroxyl groups of the diol can be protected simultaneously by forming a cyclic acetal. wikipedia.orgorganic-chemistry.orgpearson.comyoutube.com For example, reaction with acetone (B3395972) can form an acetonide, which is stable under many reaction conditions but can be readily removed with aqueous acid. youtube.com
The choice of protecting groups is critical and depends on the specific reaction sequence, as their stability and cleavage conditions must be compatible with the other reagents used in the synthesis. wikipedia.orgorganic-chemistry.org
| Functional Group | Protecting Group | Common Reagents for Protection | Common Reagents for Deprotection |
| Terminal Alkyne | Trimethylsilyl (TMS) | Trimethylsilyl chloride (TMSCl), base | Fluoride ion (e.g., TBAF), or mild acid |
| 1,2-Diol | Isopropylidene (acetonide) | Acetone, acid catalyst | Aqueous acid (e.g., HCl, H₂SO₄) |
| Alcohol | tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, imidazole | Fluoride ion (e.g., TBAF), acid |
| Alcohol | Benzyl (Bn) | Benzyl bromide (BnBr), base | Hydrogenolysis (H₂, Pd/C) |
Table of Common Protecting Groups
Green Chemistry Principles Applied to this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. essentialchemicalindustry.orgscispace.comcore.ac.uk
A key principle of green chemistry is the use of safer solvents or the elimination of solvents altogether. essentialchemicalindustry.org
Solvent-Free Reactions: Performing reactions without a solvent can reduce waste and simplify purification. rsc.orgrsc.org For example, manganese-catalyzed solvent-free synthesis of pyrroles from 1,4-diols has been demonstrated to be highly selective and atom-economical. organic-chemistry.orgacs.org Similar strategies could potentially be applied to steps in the synthesis of this compound.
Aqueous-Phase Reactions: Water is an environmentally benign solvent. organic-chemistry.org The synthesis of diols in aqueous media has been explored. For instance, the dihydroxylation of alkenes can be carried out in water using potassium bromide as a catalyst and hydroxyl source. organic-chemistry.org Phase-transfer catalysts can be employed to facilitate reactions between water-insoluble organic substrates and aqueous reagents. acs.org The synthesis of various diols and other compounds has been successfully demonstrated in aqueous or mixed aqueous-organic systems. acs.orgresearchgate.netmdpi.comgoogle.com
Atom Economy: This principle, developed by Barry Trost, emphasizes designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. jocpr.comnumberanalytics.comacs.org Addition reactions, for example, are highly atom-economical as they combine reactants without the formation of byproducts. jocpr.com The Diels-Alder reaction is a classic example of a 100% atom-economical reaction. nih.gov
Chemical Reactivity and Transformation Pathways of 1 Ethynylcyclohexane 1,2 Diol
Reactivity of the Ethynyl (B1212043) Moiety in 1-Ethynylcyclohexane-1,2-diol
The terminal alkyne is a high-energy functional group characterized by its carbon-carbon triple bond and the acidic terminal proton. This enables participation in a variety of addition and coupling reactions.
The terminal alkyne of this compound is an ideal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. Although not specifically documented for this compound, the reaction's broad substrate scope makes it a highly predictable transformation. The general reaction involves treating the alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst to form a stable triazole ring.
Other cycloaddition reactions are also possible. Research into ruthenium-catalyzed cyclodehydration has been explored for converting 3-acetylene-1,2-diols into furans. karger.com This reaction is thought to proceed through a ruthenium-allenylidene complex. karger.com However, in a study investigating this transformation, it was specifically noted that when this compound was used as the substrate, no reaction occurred under the applied conditions, highlighting the influence of the cyclic framework on reactivity. karger.com
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This compound can serve as the alkyne component in this reaction, allowing for the direct attachment of the cyclohexanediol motif to various aromatic and olefinic systems. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. This reaction is instrumental in synthesizing complex molecules, as demonstrated in the synthesis of building blocks for polyphilic compounds where an ethynyl group is introduced via Sonogashira coupling and subsequently deprotected for further reactions. researchgate.net
Table 1: Representative Sonogashira Cross-Coupling Reaction
| Reactant 1 | Reactant 2 | Catalysts | Base | Product |
|---|---|---|---|---|
| This compound | Aryl Iodide (R-I) | Pd(PPh₃)₄, CuI | Triethylamine (NEt₃) | 1-(Arylethynyl)cyclohexane-1,2-diol |
The ethynyl group can undergo several classic addition reactions.
Hydration : The hydration of terminal alkynes, including ethynylcarbinols, can be catalyzed by mercury salts (e.g., mercuric sulfate) in the presence of acid. researchgate.net This reaction follows Markovnikov's rule, where the addition of water across the triple bond initially forms an enol, which rapidly tautomerizes to the more stable ketone. For this compound, this would yield 1-acetylcyclohexane-1,2-diol.
Halogenation : The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the triple bond can occur to form dihaloalkene or tetrahaloalkane derivatives. The reaction conditions can be controlled to favor one over the other. Furthermore, the ketone product from hydration can be brominated at the α-position using reagents like dioxan dibromide to yield α-bromoacetylcarbinols. researchgate.net
Hydroboration-Oxidation : In contrast to hydration, hydroboration-oxidation provides a route to the anti-Markovnikov addition product. Treatment of a terminal alkyne with a borane (B79455) reagent (e.g., 9-BBN or disiamylborane) followed by oxidative workup with hydrogen peroxide and base yields an aldehyde. For this compound, this two-step process would result in the formation of 2-(1,2-dihydroxycyclohexyl)acetaldehyde.
Reactions Involving the Vicinal Diol Functionality in this compound
The adjacent hydroxyl groups (vicinal diol) offer a second site for reactivity, enabling protection, derivatization, and oxidative cleavage.
The two hydroxyl groups of the diol can be readily derivatized.
Esterification : The diol can react with carboxylic acids, acid chlorides, or anhydrides to form mono- or di-esters. For instance, during the synthesis of trans-1,2-cyclohexanediol (B13532) from cyclohexene (B86901) using performic acid, formate (B1220265) esters are formed as intermediates, which are subsequently hydrolyzed. orgsyn.org This confirms the susceptibility of the diol to esterification.
Etherification : The hydroxyl groups can be converted into ethers via reactions like the Williamson ether synthesis, reacting with alkyl halides under basic conditions.
Acetal Formation : Vicinal diols are particularly well-suited for protection via the formation of cyclic acetals (or ketals). Reaction with an aldehyde or a ketone in the presence of an acid catalyst will form a five-membered 1,3-dioxolane (B20135) ring. This is a common strategy to protect the diol functionality while performing chemistry on the ethynyl group.
Table 2: Common Derivatization Reactions of the Diol Moiety
| Reaction Type | Reagent | Catalyst | Product Type |
|---|---|---|---|
| Diesterification | Acetic Anhydride | Pyridine | Diacetate Ester |
| Dietherification | Methyl Iodide | Sodium Hydride (NaH) | Dimethyl Ether |
The diol and ethynyl groups can be selectively transformed under oxidative or reductive conditions.
Oxidative Transformations : The vicinal diol is susceptible to oxidative cleavage. Strong oxidizing agents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄) will break the carbon-carbon bond between the two hydroxyl-bearing carbons, yielding a dicarbonyl compound. In the case of this compound, this cleavage would unmask a 1,6-dicarbonyl compound, specifically 7-oxo-7-octynal. In contrast, milder oxidation of the secondary hydroxyl group could potentially yield a hydroxy-ketone, though this often requires specific protecting group strategies to be selective.
Reductive Transformations : While the diol itself is generally resistant to reduction, the ethynyl group is readily reduced. Catalytic hydrogenation is a common method for this transformation. 182.160.97 Depending on the catalyst and conditions, the alkyne can be selectively reduced to the corresponding alkene (using a poisoned catalyst like Lindlar's catalyst for the cis-alkene) or fully reduced to the alkane (using catalysts like platinum or palladium on carbon). 182.160.97 This allows for the conversion of this compound into 1-vinylcyclohexane-1,2-diol or 1-ethylcyclohexane-1,2-diol, respectively.
Cascade and Rearrangement Reactions of this compound
The chemical reactivity of this compound is characterized by its participation in a variety of cascade and rearrangement reactions, which are powerful tools in organic synthesis for the construction of complex molecular architectures from simpler starting materials. These transformations often proceed with high stereoselectivity and efficiency, making them valuable in the synthesis of natural products and other biologically active compounds.
Gold-Catalyzed Cascade Reactions Involving Alkyne Activation
Gold catalysts, particularly Au(I) complexes, have emerged as highly effective in activating the alkyne moiety of this compound and its derivatives, initiating a cascade of reactions. These reactions often lead to the formation of intricate polycyclic structures in a single synthetic operation. nih.gov
A notable application of this chemistry is the diastereoselective synthesis of oxabicyclo[3.2.1]octane scaffolds. nih.gov This transformation is a domino process involving the formation of two C-H, two C-O, and one C-C bond through a sequence of cyclization and semi-pinacol rearrangements. nih.gov The proposed mechanism for this gold-catalyzed annulation reaction involves the sequential intramolecular nucleophilic addition of a hydroxyl group onto the gold-activated alkyne, followed by a 1,3-proton shift and an oxonium ion-initiated semi-pinacol rearrangement. nih.gov
The generality of this reaction has been demonstrated with various substituted 1-ethynyldecahydronaphthalene-1,4-diols. Substrates with electron-withdrawing groups (bromide, iodide, ester) on the terminal alkyne, as well as those with phenyl, allyl, or alkyl substituents, have been successfully converted to the corresponding annulated products in good yields. nih.gov
Table 1: Optimization of Gold-Catalyzed Cascade Reaction Conditions
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AuCl (5) | 1,2-dichloroethane | Room Temp | 2 | 69 |
| 2 | AuCl₃ (5) | 1,2-dichloroethane | Room Temp | 2 | 48 |
| 3 | Ph₃PAuNTf₂ (5) | 1,2-dichloroethane | Room Temp | 2 | 72 |
| 4 | Ph₃PAuNTf₂ (5) | Dichloromethane (B109758) | Room Temp | 2 | >95 |
| 5 | Ph₃PAuNTf₂ (5) | Toluene (B28343) | Room Temp | 2 | 65 |
| 6 | Ph₃PAuNTf₂ (2.5) | Dichloromethane | Room Temp | 2 | 94 |
Data sourced from a study on the diastereoselective route to oxabicyclo[3.2.1]octanes. nih.gov
Semi-Pinacol Rearrangements and Cycloisomerizations
The semi-pinacol rearrangement is a key transformation observed in the reactions of this compound and related structures. nih.govwikipedia.org This type of rearrangement involves a 1,2-migration of a carbon or hydrogen atom in a species where an electrophilic carbon center is vicinal to an oxygen-containing carbon, ultimately leading to the formation of a carbonyl group. wikipedia.orgsynarchive.com Unlike the pinacol (B44631) rearrangement, the semi-pinacol rearrangement does not start from a 1,2-diol but from a species with a leaving group on an atom adjacent to a hydroxyl-bearing carbon. wikipedia.orglibretexts.org
In the context of gold-catalyzed reactions of 1-ethynylcyclohexane-1,4-diols, the semi-pinacol rearrangement is a crucial step in the cascade sequence. nih.gov After the initial intramolecular nucleophilic addition of a hydroxyl group to the gold-activated alkyne, a carbocationic intermediate is formed. This intermediate then undergoes a semi-pinacol rearrangement, which is often the rate-determining step, to yield the final product. nih.govresearchgate.net This rearrangement can lead to ring expansion or contraction, providing access to diverse molecular scaffolds. libretexts.orgstackexchange.com
For instance, the reaction of 1,2-dimethylcyclohexane-1,2-diol, a related diol, with acid results in a pinacol rearrangement that predominantly yields the ring-contracted cyclopentyl derivative. stackexchange.com This preference for the five-membered ring product suggests that the reaction is kinetically controlled, favoring the migration pathway with a lower activation energy. stackexchange.com
Cycloisomerization reactions, often catalyzed by transition metals like gold or platinum, represent another important transformation pathway for alkyne-containing diols. researchgate.nettdx.cat These reactions can proceed through various mechanisms, sometimes competing with rearrangement pathways, and are sensitive to the catalyst and substrate structure. tdx.cat While specific studies on the cycloisomerization of this compound itself are limited, related systems demonstrate the potential for such transformations to yield diverse cyclic and bicyclic products. For example, ruthenium-catalyzed intramolecular cyclization of 3-butyne-1,2-diols can produce furans, although this compound was found to be unreactive under these specific conditions. acs.org
Mechanistic Studies of Reactions Involving this compound
Mechanistic studies, often employing computational methods like Density Functional Theory (DFT), have been instrumental in elucidating the intricate pathways of reactions involving this compound and its analogs. nih.govresearchgate.net These studies provide valuable insights into the thermodynamics and kinetics of the reaction steps, helping to explain the observed product distributions and stereoselectivity.
For the gold-catalyzed cascade reaction of 1-ethynylcyclohexane-trans-1,4-diols, DFT calculations have been used to map the free-energy profile of the competing reaction mechanisms. nih.govresearchgate.net These calculations have confirmed that the semi-pinacol rearrangement is the rate-determining step of the cascade. nih.govresearchgate.net The calculations also explain the observed diastereoselectivity by comparing the activation energies of the transition states leading to different stereoisomers. The pathway leading to the major product is both thermodynamically and kinetically favored. nih.govresearchgate.net
The proposed mechanism involves the initial activation of the alkyne by the gold catalyst, followed by an intramolecular nucleophilic attack by a hydroxyl group. nih.gov This leads to the formation of a key carbocationic intermediate. This intermediate can then undergo a semi-pinacol rearrangement via different transition states. The relative free energies of these transition states determine which migration pathway is preferred, thus controlling the structure of the final product. nih.gov For example, in one studied case, the transition state leading to the observed product was calculated to be 4.3 kcal/mol lower in free energy than the transition state for an alternative rearrangement that would lead to an unobserved side product. nih.gov
These mechanistic investigations are crucial for the rational design of new catalysts and the development of novel synthetic methodologies based on the reactivity of this compound and related compounds.
Stereochemical Analysis and Conformational Studies of 1 Ethynylcyclohexane 1,2 Diol
Absolute and Relative Stereochemistry of 1-Ethynylcyclohexane-1,2-diol Isomers
This compound possesses two stereocenters at the C1 and C2 positions of the cyclohexane (B81311) ring, leading to the possibility of multiple stereoisomers. The spatial arrangement of the ethynyl (B1212043) group and the two hydroxyl groups determines the absolute and relative stereochemistry of these isomers.
The relative stereochemistry is described as either cis or trans, depending on the orientation of the two hydroxyl groups relative to each other. In the cis isomer, both hydroxyl groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. Each of these diastereomers exists as a pair of enantiomers, designated as (R,R) and (S,S) for the trans isomers and (R,S) and (S,R) for the cis isomers.
The absolute configuration at each stereocenter is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. For this compound, the priority of the substituents on C1 is typically OH > C≡CH > C2 > C6, and on C2 is OH > C1 > C3 > H. The specific (R) or (S) designation depends on the three-dimensional arrangement of these groups.
The synthesis of this compound often results in a mixture of cis and trans isomers. google.com For instance, the ethynylation of a protected 2-hydroxycyclohexanone can lead to a mixture of diastereomers. google.com The stereochemical outcome can be influenced by the reaction conditions and the nature of the protecting groups.
The characterization and differentiation of these isomers are typically achieved using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. arkat-usa.orgnih.gov For example, the coupling constants between the protons on C1 and C2 in the 1H NMR spectrum can provide information about the dihedral angle and thus help distinguish between cis and trans isomers.
Table 1: Possible Stereoisomers of this compound
| Relative Stereochemistry | Enantiomers | Absolute Configuration |
| trans | Enantiomeric Pair 1 | (1R,2R)-1-Ethynylcyclohexane-1,2-diol |
| (1S,2S)-1-Ethynylcyclohexane-1,2-diol | ||
| cis | Enantiomeric Pair 2 | (1R,2S)-1-Ethynylcyclohexane-1,2-diol |
| (1S,2R)-1-Ethynylcyclohexane-1,2-diol |
Resolution Strategies for Enantiopure this compound
The separation of racemic mixtures of this compound into its constituent enantiomers is crucial for applications where specific stereoisomers are required. Several resolution strategies can be employed to obtain enantiopure forms of this compound.
Kinetic Resolution: This method involves the differential reaction of the enantiomers in a racemic mixture with a chiral catalyst or reagent, leading to the separation of a slower-reacting enantiomer from a faster-reacting product. csic.es Enzymatic kinetic resolution is a common approach. researchgate.net For example, a lipase (B570770) could selectively acylate one enantiomer of the diol, allowing for the separation of the resulting ester from the unreacted enantiomeric diol. rsc.org Alcohol dehydrogenases can also be used for the enantioselective oxidation of one of the diol enantiomers. researchgate.netresearchgate.net
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative technique for separating enantiomers. This method relies on the differential interaction of the enantiomers with the chiral environment of the column, leading to different retention times and thus separation.
Diastereomeric Crystallization: This classical resolution method involves reacting the racemic diol with a chiral resolving agent to form a pair of diastereomeric derivatives. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the resolving agent can be removed to yield the pure enantiomers of the original diol.
Table 2: Overview of Resolution Strategies
| Strategy | Principle | Key Considerations |
| Enzymatic Kinetic Resolution | Enantioselective reaction catalyzed by an enzyme (e.g., lipase, dehydrogenase). | Enzyme selection, reaction conditions (temperature, solvent), separation of product and unreacted enantiomer. researchgate.net |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Selection of appropriate chiral column and mobile phase. |
| Diastereomeric Crystallization | Formation of separable diastereomeric derivatives with a chiral resolving agent. | Choice of resolving agent, crystallization conditions, and subsequent removal of the resolving agent. |
Conformational Preferences and Dynamics of the Cyclohexane Ring in this compound
The cyclohexane ring in this compound is not planar and adopts a variety of non-planar conformations, with the chair conformation being the most stable. libretexts.org The substituents on the ring influence the conformational equilibrium. In a chair conformation, the substituents can occupy either axial or equatorial positions. libretexts.org
For the trans-1-ethynylcyclohexane-1,2-diol, one hydroxyl group and the ethynyl group are on C1, while the other hydroxyl group is on C2. In one chair conformation, the C2-hydroxyl group can be axial and the C1 substituents can be positioned accordingly. In the ring-flipped conformation, the C2-hydroxyl group becomes equatorial. The relative stability of these two chair conformations depends on the steric interactions, particularly 1,3-diaxial interactions. libretexts.org Generally, a conformation that places the bulkier groups in the equatorial position is more stable. libretexts.org
In the case of cis-1-ethynylcyclohexane-1,2-diol, the two hydroxyl groups are on the same side of the ring. This can lead to different conformational preferences compared to the trans isomer. The chair conformation of the cis isomer will have one hydroxyl group in an axial position and the other in an equatorial position, in addition to the ethynyl group on C1.
Computational methods, such as quantum mechanical calculations, are often used to determine the relative energies of different conformations and to predict the most stable geometries. nih.gov These calculations can provide insights into the dihedral angles and the preference for axial versus equatorial substitution.
Table 3: General Conformational Preferences in Disubstituted Cyclohexanes
| Substituent Position | Relative Stability | Primary Reason |
| Diequatorial | More stable | Minimizes steric strain (avoids 1,3-diaxial interactions). libretexts.org |
| Diaxial | Less stable | Significant steric strain from 1,3-diaxial interactions. libretexts.org |
| Axial-Equatorial | Intermediate stability | Stability depends on the relative size of the substituents. libretexts.org |
Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions in this compound
The presence of two hydroxyl groups and an ethynyl group in this compound allows for various non-covalent interactions, with intramolecular hydrogen bonding being particularly significant. Current time information in Bangalore, IN.
An intramolecular hydrogen bond can form between the two hydroxyl groups in the cis isomer, where they are in close proximity. doubtnut.com This interaction can stabilize certain conformations. The ability to form an intramolecular hydrogen bond depends on the geometry of the molecule, specifically the distance and angle between the hydrogen bond donor (one OH group) and the acceptor (the oxygen of the other OH group). doubtnut.com In the cis isomer, a conformation that brings the two hydroxyl groups into a suitable orientation for hydrogen bonding would be favored.
In the trans isomer, the hydroxyl groups are on opposite sides of the ring, making intramolecular hydrogen bonding between them less likely. However, intermolecular hydrogen bonding between different molecules of the diol is expected to be a dominant interaction in the solid state and in concentrated solutions. rsc.org
The ethynyl group can also participate in non-covalent interactions. The acetylenic proton can act as a weak hydrogen bond donor, forming C-H···O hydrogen bonds with the hydroxyl oxygen of the same or another molecule. rsc.org Furthermore, the π-system of the triple bond can act as a hydrogen bond acceptor.
These non-covalent interactions, particularly hydrogen bonding, play a crucial role in determining the crystal packing of this compound and can influence its physical properties such as melting point and solubility. rsc.org
Table 4: Potential Non-Covalent Interactions in this compound
| Interaction Type | Description | Isomer/Conformation Favoring Interaction |
| Intramolecular O-H···O Hydrogen Bond | Hydrogen bond between the two hydroxyl groups within the same molecule. | Primarily in the cis isomer. doubtnut.com |
| Intermolecular O-H···O Hydrogen Bond | Hydrogen bond between hydroxyl groups of different molecules. | Both cis and trans isomers. rsc.org |
| C-H···O Hydrogen Bond | Hydrogen bond between the acetylenic proton and a hydroxyl oxygen. | Both cis and trans isomers. rsc.org |
| π-System as Hydrogen Bond Acceptor | The triple bond acts as a weak acceptor for hydrogen bonds. | Both cis and trans isomers. |
Advanced Spectroscopic and Diffraction Characterization of 1 Ethynylcyclohexane 1,2 Diol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For a molecule with the complexity of 1-Ethynylcyclohexane-1,2-diol, which contains multiple stereocenters and conformational flexibility, one-dimensional (1D) NMR is often insufficient, necessitating the use of two-dimensional (2D) techniques and dynamic NMR studies.
Two-dimensional NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and determining the molecule's intricate structure and relative stereochemistry. princeton.eduharvard.eduepfl.ch A combination of correlation experiments provides a complete picture of the molecular framework.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.eduyoutube.com For this compound, COSY would reveal correlations between adjacent protons on the cyclohexane (B81311) ring (H2 through H6), as well as potential couplings between the hydroxyl protons and the proton on the adjacent carbon (e.g., H2 to 2-OH). emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (¹J coupling). sdsu.eduyoutube.com It is invaluable for assigning the signals of the cyclohexane ring carbons by correlating them with their attached protons, whose signals are typically better resolved. The ethynyl (B1212043) C-H bond would also give a distinct correlation.
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu They are the primary NMR methods for determining stereochemistry. For this compound, NOESY/ROESY can distinguish between cis and trans isomers. In a cis-diol, a cross-peak would be expected between the two hydroxyl protons (or between one hydroxyl proton and the proton on the adjacent carbinol carbon), depending on their spatial orientation. Furthermore, correlations between axial and equatorial protons on the cyclohexane ring (e.g., 1,3-diaxial interactions) help to confirm the chair conformation and the relative orientation of substituents.
The cyclohexane ring is not static; it undergoes conformational exchange, most notably the "chair-flip" process. Dynamic NMR (DNMR) is the technique used to study such processes. unibas.it By recording NMR spectra at different temperatures, the energy barriers for conformational changes can be determined.
At room temperature, the chair-flip of this compound is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of exchange decreases. Below a certain temperature (the coalescence temperature), the exchange becomes slow enough that separate, sharp signals for the axial and equatorial protons of each CH₂ group can be observed. unibas.it Analyzing the spectra across this temperature range allows for the calculation of the activation energy (ΔG‡) for the ring flip. This analysis provides fundamental data on the molecule's flexibility and the steric influence of the ethynyl and hydroxyl substituents on the conformational equilibrium. Such studies typically require solvents with low freezing points, such as deuterated toluene (B28343) (C₇D₈) or dichloromethane (B109758) (CD₂Cl₂). unibas.it
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. The two techniques are often complementary: FT-IR is sensitive to polar bonds and hetero-nuclear functional groups, while Raman is more sensitive to non-polar and homo-nuclear bonds. thermofisher.comsurfacesciencewestern.com
For this compound, key vibrational modes can be predicted:
O-H Stretch: A strong, broad absorption in the FT-IR spectrum, typically around 3600-3200 cm⁻¹, is characteristic of the hydroxyl groups. The broadness is due to hydrogen bonding.
≡C-H Stretch: A sharp, medium-to-strong intensity peak around 3300 cm⁻¹ in both FT-IR and Raman spectra is a definitive indicator of the terminal alkyne proton. nist.gov
C≡C Stretch: The alkyne triple bond stretch appears as a weak to medium absorption in the range of 2140-2100 cm⁻¹. This peak is often stronger and more easily identified in the Raman spectrum.
C-H Stretches (aliphatic): Absorptions for the C-H bonds of the cyclohexane ring appear just below 3000 cm⁻¹.
C-O Stretch: The carbon-oxygen single bond stretch of the alcohol groups is found in the fingerprint region of the FT-IR spectrum, typically between 1260 and 1000 cm⁻¹. nist.gov
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry for Structural Confirmation and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. sioc-journal.cn For this compound (C₈H₁₂O₂), the expected exact mass would be used to confirm its molecular formula, distinguishing it from any isomers or impurities.
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of the molecular ion to provide structural information. libretexts.org The fragmentation pattern is like a fingerprint that helps to confirm the molecule's structure. For this compound, common fragmentation pathways under electron ionization (EI) would include:
Loss of Water: A peak corresponding to [M - H₂O]⁺ is very common for alcohols.
Loss of Ethynyl Group: Cleavage of the C-C bond can lead to the loss of the ethynyl radical (•C₂H) or acetylene (B1199291) (C₂H₂), resulting in peaks at [M - 25]⁺ or [M - 26]⁺. nih.gov
Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the oxygen atoms is a characteristic fragmentation for alcohols. libretexts.org
Ring Fragmentation: The cyclohexane ring can undergo various cleavages, leading to a complex pattern of smaller fragments.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture of this compound and its Derivatives
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. springernature.com It provides unambiguous information on bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers.
Data based on the crystal structure of the derivative 1-(3-Phenylisoxazol-5-yl)cyclohexane-1,2-diol. iucr.orgnih.gov
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if applicable)
Since this compound possesses stereocenters (C1 and C2), it is a chiral molecule that can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), measure the differential absorption of left- and right-circularly polarized light and are essential for determining the absolute configuration of chiral molecules in solution. soton.ac.ukpageplace.de
The parent molecule, this compound, lacks a strong chromophore that absorbs in the accessible UV-Vis range, making direct ECD analysis challenging. A common and powerful strategy to overcome this is to chemically modify the molecule by introducing a chromophore. nih.gov For diols, a highly effective method is to react the compound with a biphenyl (B1667301) derivative to form a biphenyl dioxolane. nih.gov The biphenyl unit is a well-behaved chromophore whose chirality is induced by the stereocenters of the diol. The resulting atropisomeric diastereoisomers exhibit characteristic ECD spectra, and the sign of the Cotton effect can be reliably correlated with the absolute configuration (R or S) of the diol's stereocenters. nih.gov This approach allows for the determination of both the absolute configuration and the enantiomeric purity of a sample.
Theoretical and Computational Chemistry Studies on 1 Ethynylcyclohexane 1,2 Diol
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction of 1-Ethynylcyclohexane-1,2-diol
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of this compound. DFT methods are used to optimize molecular geometries, calculate energies, and map out electron distribution, which governs chemical behavior.
Research on analogous systems, such as 1-ethynylcyclohexane-trans-1,4-diols, has employed DFT methods like B3LYP with the 6-31+G(d) basis set for geometry optimizations. researchgate.net For heavier atoms like gold in catalytic systems, Stuttgart/Dresden ECPs (SDD) are used. researchgate.net Such calculations help in understanding the frontier molecular orbitals (HOMO and LUMO), which are key to predicting sites of nucleophilic or electrophilic attack. The presence of the electron-rich ethynyl (B1212043) group and the polar hydroxyl groups creates a molecule with multiple reactive sites.
In the context of reactivity, computational studies have explored potential transformations. For instance, in a proposed ruthenium-catalyzed intramolecular cyclization to form furans, a key step is the formation of a vinylidene complex intermediate from the terminal alkyne. acs.org Although anti- and syn-1-ethynylcyclohexane-1,2-diol were found to be unreactive under specific catalytic conditions, theoretical modeling helps to rationalize this lack of reactivity, possibly due to steric hindrance or unfavorable electronic factors in the proposed transition states. acs.org
The table below summarizes typical DFT functionals and basis sets used in studies of related diol compounds, which would be applicable to this compound.
| Computational Task | DFT Functional | Basis Set | Application |
| Geometry Optimization | B3LYP | 6-31+G(d) | Determining stable conformer structures. researchgate.net |
| Energy Calculations | M11-L | 6-311+G(d) | Calculating free-energy profiles of reactions. researchgate.net |
| NMR Shift Prediction | PBE0 | cc-pVTZ | Predicting ¹H and ¹³C NMR chemical shifts. nih.gov |
| IR Frequency Calculation | B3LYP | aug-cc-pVTZ | Simulating infrared spectra for isomer identification. nih.gov |
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational technique for exploring the conformational flexibility and intermolecular interactions of this compound over time. nih.gov By simulating the motion of atoms, MD can reveal the preferred shapes (conformations) of the molecule and how it interacts with itself and with solvent molecules. github.iounram.ac.id
For the cyclohexane (B81311) ring, MD simulations can map the energy landscape of its various conformations, such as the stable chair form and the more flexible twist-boat and boat forms. nih.gov The energy barriers for ring inversion can be correlated with simulation temperature. nih.gov For this compound, the substituents (ethynyl and two hydroxyl groups) will influence the relative stability of these conformations.
A key area of investigation for diols is the nature of hydrogen bonding. vaia.com MD simulations on similar molecules like ethane-1,2-diol show that both intramolecular hydrogen bonds (between the two hydroxyl groups on the same molecule) and intermolecular hydrogen bonds (between different molecules) are significant. researchgate.netmdpi.com In liquid ethane-1,2-diol, molecules predominantly adopt a gauche conformation that facilitates an intramolecular hydrogen bond. researchgate.netmdpi.com MD simulations for this compound would similarly probe the competition between intramolecular H-bonding in the cis-diol isomer and intermolecular H-bonding, which dictates properties like boiling point and solubility. vaia.com The simulations reveal an extended hydrogen-bond network in the liquid state for simple glycols. mdpi.com
| Interaction/Conformation | MD Simulation Insights | Relevant Analogue |
| Ring Conformation | Sampling of chair, twist-boat, and boat conformations and interconversion barriers. | Cyclohexane and substituted cyclohexanes. nih.gov |
| Intramolecular H-Bonding | Predominance of gauche conformers allowing for H-bonds between the two hydroxyl groups. | Ethane-1,2-diol. researchgate.netmdpi.com |
| Intermolecular H-Bonding | Formation of an extended hydrogen-bond network in the condensed phase. | Ethane-1,2-diol. mdpi.com |
| Conformational Distribution | Correlation of the distribution of minimum-energy conformations with the Boltzmann distribution derived from energies. | Methyl-substituted 1,3-dioxanes. nih.gov |
Prediction of Spectroscopic Parameters (NMR, IR) for Isomers of this compound
Computational chemistry provides essential tools for predicting spectroscopic parameters, which is invaluable for identifying and characterizing isomers. hpst.czmagritek.com For this compound, this is particularly useful for distinguishing between its cis and trans stereoisomers.
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectra are highly sensitive to the local electronic environment of each nucleus. DFT calculations using the Gauge-Including Atomic Orbital (GIAO) method can predict ¹H and ¹³C NMR shifts with considerable accuracy. nih.govacs.org Studies on cyclohexane-1,2-diols have shown that computed shifts, when calculated for different stable conformers and averaged based on their Boltzmann population, agree well with experimental values. nih.gov For the cis and trans isomers of this compound, distinct sets of chemical shifts would be predicted due to the different spatial orientations of the hydroxyl groups and their influence on the cyclohexane ring and ethynyl substituent. For example, the number of unique carbon signals in the ¹³C NMR spectrum can help distinguish isomers: cyclohexan-1,2-diol has three peaks due to its C₂ symmetry, while cyclohexan-1,4-diol has two. alecreedacademy.co.uk
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. hpst.cz Theoretical IR spectra can be simulated from vibrational frequencies calculated using DFT. nih.gov These simulated spectra for different isomers often show distinct differences in the fingerprint region (below 1500 cm⁻¹) and in the positions of characteristic functional group peaks, such as the O-H and C≡C stretching frequencies. researchgate.net Comparing the simulated spectra of the cis and trans isomers of this compound with experimental data can be a definitive method for structural assignment. nih.gov
| Spectroscopy | Computational Method | Predicted Parameter | Application for Isomers |
| ¹H and ¹³C NMR | GIAO/DFT (e.g., PBE0/cc-pVTZ) | Chemical Shifts (δ) | Distinguishing cis and trans isomers based on different sets of predicted shifts for H and C atoms. nih.gov |
| IR | DFT (e.g., B3LYP/aug-cc-pVTZ) | Vibrational Frequencies (cm⁻¹) | Identifying isomers by matching experimental spectra with simulated spectra, which differ due to symmetry and vibrational mode coupling. nih.govresearchgate.net |
Reaction Mechanism Modeling and Transition State Analysis for this compound Transformations
Modeling reaction mechanisms and analyzing transition states are critical applications of computational chemistry that provide deep insight into the feasibility and pathways of chemical transformations.
One relevant transformation studied computationally is the gold-catalyzed cascade reaction of 1-ethynylcyclohexane-trans-1,4-diols, which involves an intramolecular nucleophilic addition followed by a semi-pinacol rearrangement. researchgate.net DFT calculations (SMD-M11-L//B3LYP) were used to map the free-energy profile of this reaction. researchgate.net The study identified the semi-pinacol rearrangement as the rate-determining step and successfully predicted the regioselectivity by comparing the energies of the transition states (TS5 and TS6). researchgate.net Such a mechanistic pathway could be computationally explored for this compound to predict its behavior under similar gold-catalyzed conditions.
The table below outlines key steps in a computationally modeled reaction relevant to ethynyl diols.
| Reaction Stage | Description | Computational Finding |
| Intermediate Formation | Gold catalyst activates the alkyne, leading to an intermediate complex (CP1). | Computationally modeled as the starting point for the key rearrangement. researchgate.net |
| Nucleophilic Addition | An intramolecular hydroxyl group attacks the activated alkyne. | This step is typically facile and precedes the rate-limiting step. researchgate.net |
| Transition State (TS) | The molecule passes through a high-energy transition state for the semi-pinacol rearrangement. | Analysis of competing transition states (TS5 vs. TS6) explains the observed regioselectivity. researchgate.net |
| Rate-Determining Step | The semi-pinacol rearrangement. | Found to have the highest activation barrier in the free-energy profile. researchgate.net |
| Product Formation | Formation of the final oxabicyclo[3.2.1]octane product. | The final product is thermodynamically favored over other potential outcomes. researchgate.net |
Supramolecular Interactions and Crystal Engineering via this compound Derivatives
Supramolecular chemistry focuses on the non-covalent interactions that direct molecules to self-assemble into larger, ordered structures. wikipedia.org Crystal engineering, a subfield of supramolecular chemistry, uses these principles to design and synthesize crystalline solids with desired properties. rsc.org
For this compound, the primary sites for non-covalent interactions are the two hydroxyl (-OH) groups and the terminal ethynyl (-C≡C-H) group. All three can act as hydrogen-bond donors. The oxygen atoms of the hydroxyl groups can also act as hydrogen-bond acceptors. These interactions are fundamental to how the molecules will pack in a crystal lattice.
Studies on structurally related molecules provide significant insight. For example, research on cis- and trans-1,4-diethynylcyclohexane-1,4-diol demonstrates the powerful role of O-H···N and -C≡C-H···O hydrogen bonds in forming co-crystals with nitrogen-based acceptor molecules. rsc.org This shows a hierarchy of interactions where the stronger O-H···N hydrogen bond often forms in preference to weaker ones. rsc.org
Furthermore, by derivatizing the molecule, for instance by replacing the ethynyl hydrogen with iodine to create an iodoethynyl group (-C≡C-I), one introduces a halogen-bond donor site. rsc.org Studies on such derivatives reveal a competition and balance between hydrogen bonds (HB) and halogen bonds (XB). rsc.org In co-crystals of trans-1,4-bis(iodoethynyl)cyclohexane-1,4-diol with nitrogen acceptors, both the hydroxyl and the iodoethynyl groups form bonds with the acceptor, demonstrating that both interactions can coexist and direct the crystal architecture. rsc.org These findings are directly applicable to engineering supramolecular structures based on this compound, using its hydrogen-bonding capabilities to form predictable patterns and complex architectures.
| Functional Group | Interaction Type | Role in Supramolecular Assembly |
| Hydroxyl (-OH) | Hydrogen Bond (Donor/Acceptor) | Forms strong, directional O-H···O or O-H···N bonds, often dominating the crystal packing. rsc.org |
| Ethynyl (-C≡C-H) | Hydrogen Bond (Donor) | Acts as a weaker hydrogen-bond donor, forming -C≡C-H···O or -C≡C-H···N interactions. rsc.org |
| Triple Bond (-C≡C-) | π-System Interaction | Can act as a weak hydrogen- or halogen-bond acceptor. rsc.org |
Applications of 1 Ethynylcyclohexane 1,2 Diol As a Synthetic Building Block and Precursor
Utilization in the Synthesis of Complex Organic Molecules and Natural Product Frameworks
The structural features of 1-ethynylcyclohexane-1,2-diol make it an important starting material for constructing complex molecular architectures, particularly those found in natural products. The diol and alkyne functionalities provide handles for a wide range of chemical transformations.
Optically pure 1,2-diols are recognized as privileged structural motifs, widely present in natural products and pharmaceuticals. nih.govnih.gov The synthesis of these diols is a key step in creating more complex, biologically active molecules. researchgate.net For instance, the core structure of this compound can be seen as a precursor to substituted tetrahydrofurans, which are common in natural products. beilstein-journals.org
A significant application involves its use in cascade reactions to build polycyclic systems. Research has demonstrated that substituted 1-ethynylcyclohexane-trans-1,4-diols can undergo a gold-catalyzed semi-pinacol rearrangement cascade reaction. nih.gov This process proceeds through a highly strained oxonium ion, formed by the nucleophilic attack of a hydroxyl group onto the gold-activated alkyne, to create oxabicyclo[3.2.1]octane scaffolds. nih.govresearchgate.net This methodology has been successfully applied in the formal total synthesis of complex natural products like (+)-cortistatins. nih.gov
The reactivity of the ethynyl (B1212043) group allows for its conversion into other functional groups. For example, the semihydrogenation of the alkyne can lead to the corresponding vinyl derivative, a useful intermediate for further transformations. researchgate.net Additionally, the alkyne can participate in coupling reactions, such as those used to form conjugated enynes, which are themselves important intermediates in the synthesis of complex molecules and materials. nih.gov
Table 1: Examples of Complex Scaffolds Synthesized from 1-Ethynylcyclohexane-diol Derivatives
| Starting Material Derivative | Reaction Type | Catalyst/Reagent | Synthesized Scaffold | Reference |
|---|---|---|---|---|
| 1-Ethynylcyclohexane-trans-1,4-diol | Semi-pinacol rearrangement cascade | Ph₃PAuNTf₂ | Oxabicyclo[3.2.1]octane | nih.gov |
| This compound | Intramolecular Cyclization | Ruthenium Complex | Attempted Furan (B31954) Synthesis (No reaction) | acs.org |
However, the reactivity is highly dependent on the specific isomer and reaction conditions. In an attempted ruthenium-catalyzed intramolecular cyclization to form furans, both anti- and syn-1-ethynylcyclohexane-1,2-diol failed to react, highlighting the specific substrate requirements for certain catalytic systems. acs.org
Derivatization for Advanced Materials Science (e.g., Polymerizable Monomers, Supramolecular Assemblies)
The diol functionality of this compound is a key feature for its use in materials science, particularly in the synthesis of polymers. Diols are common monomers for producing polyesters and polyurethanes through condensation polymerization. While this compound itself, being saturated in its cyclohexane (B81311) ring, cannot undergo addition polymerization directly, its derivatives can be designed for this purpose. quora.comnih.gov
For a molecule to be a monomer in addition polymerization, it typically requires a carbon-carbon double bond. quora.com However, the hydroxyl groups of the diol can be functionalized with polymerizable groups, such as acrylates or methacrylates. For instance, diol monomers like 2,3-dihydroxypropyl methacrylate (B99206) are synthesized and then polymerized to form cross-linked networks. rsc.org A similar strategy could be applied to this compound, where the diol acts as a scaffold to carry polymerizable functionalities. The terminal alkyne group also offers a site for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, which is a powerful tool for creating polymers and complex supramolecular structures.
Furthermore, diol-based monomers can be used to create thermosets with tunable properties through methods like ring-opening metathesis polymerization (ROMP). rsc.org By converting the diol into a suitable monomer, rapid polymerization can be achieved to form cross-linked polymer networks with good thermal and mechanical properties. rsc.orgresearchgate.net The rigid cyclohexyl backbone of this compound could impart desirable properties such as thermal stability and mechanical strength to the resulting polymers.
The synthesis of poly(phenylene vinylene) (PPV), a conductive polymer, has been achieved through the acid-catalyzed polymerization of phenyl ethane (B1197151) 1,2-diol, demonstrating that diols can serve as precursors to functional polymers. chemrxiv.org This suggests a potential pathway for derivatives of this compound to be used in creating novel functional polymeric materials.
Role as a Scaffold in Ligand Design and Catalyst Development in Organic Synthesis
Chiral diols are highly valuable as precursors for chiral ligands and auxiliaries in asymmetric catalysis. nih.govnih.govalfachemic.com The 1,2-diol unit in this compound can be resolved into its constituent enantiomers or synthesized in an enantiomerically pure form, providing a rigid and well-defined stereochemical environment. This makes it an excellent scaffold for designing new chiral ligands for transition metal-catalyzed reactions.
The development of chiral ligands is crucial for constructing enantioenriched compounds from achiral starting materials. sigmaaldrich.com While many successful ligands are based on nitrogen and phosphorus, chiral diols and their derivatives have been increasingly exploited. alfachemic.comsigmaaldrich.com For example, chiral diols can be converted into chiral diphosphines, which are a major class of ligands for asymmetric hydrogenation and other transformations.
The rigid cyclohexane framework of this compound can provide a C₂-symmetrical or pseudo-C₂-symmetrical backbone, which is a common feature in high-performance chiral ligands. This rigidity helps to create a well-defined chiral pocket around the metal center, enabling high levels of stereocontrol.
Additionally, the terminal alkyne group offers a versatile handle for further modification. It can be used to attach the ligand to a solid support for catalyst recycling or to introduce additional coordinating groups that can fine-tune the electronic and steric properties of the resulting metal complex. For example, the alkyne can be involved in coupling reactions to append aromatic or heteroaromatic groups, which can coordinate to the metal or influence the catalytic environment. nih.govacs.org
Table 2: Potential Ligand Types Derived from Chiral 1,2-Diol Scaffolds
| Scaffold | Derived Ligand Class | Potential Application | Reference |
|---|---|---|---|
| Chiral 1,2-Diol | Diphosphines | Asymmetric Hydrogenation | alfachemic.com |
| Chiral 1,2-Diol | Chiral Diene Ligands | Asymmetric 1,4- and 1,2-Additions | sigmaaldrich.com |
| Chiral 1,2-Diol | Complexes with Zinc | Asymmetric Addition to Ketones | nih.gov |
Precursor for Optoelectronic and Functional Organic Materials
The combination of a terminal alkyne and a diol on a cyclohexyl frame makes this compound a potential precursor for functional organic materials with interesting optoelectronic properties. The terminal alkyne is a key functional group for building conjugated systems.
Conjugated enynes, which can be synthesized from terminal alkynes, are important motifs in materials research. nih.gov Dimerization or cross-coupling reactions involving the ethynyl group can extend the π-conjugation, which is a prerequisite for organic materials to exhibit properties like conductivity and luminescence. For instance, the rhodium-catalyzed dimerization of terminal alkynes such as 1-ethynylcyclohexanol is a known method to produce conjugated head-to-head enyne products. nih.gov
Furthermore, the alkyne can be a building block for more complex conjugated architectures through reactions like Sonogashira coupling, which connects alkynes to aryl or vinyl halides. This allows for the systematic construction of oligomers and polymers with tailored electronic properties. The diol functionality can be used to improve the solubility and processability of these often-rigid materials or to introduce sites for cross-linking or self-assembly through hydrogen bonding.
Vinylsilanes, which can be prepared from terminal alkynes, are also versatile intermediates in organic synthesis and play a role in the materials and polymer industry. thieme-connect.de The conversion of the ethynyl group of this compound to a vinylsilane would open up another avenue for creating functional materials, as vinylsilanes can undergo various transformations, including oxidation and cross-coupling reactions. thieme-connect.de The acid-catalyzed polymerization of diols to form organosoluble poly(phenylene vinylene) (PPV) highlights a direct route from diol-containing monomers to important optoelectronic polymers. chemrxiv.org
Future Directions and Emerging Research Avenues for 1 Ethynylcyclohexane 1,2 Diol
Development of Highly Sustainable and Environmentally Benign Synthetic Routes
The future of chemical manufacturing hinges on the development of sustainable and green synthetic methodologies. For 1-ethynylcyclohexane-1,2-diol, research is anticipated to move beyond traditional multi-step syntheses toward more efficient and environmentally conscious processes. Key future developments include:
Atom-Economical and One-Pot Syntheses: Future routes will likely focus on maximizing atom economy by designing one-pot or tandem reactions from simple, readily available precursors. For instance, processes that combine the formation of the diol and the introduction of the ethynyl (B1212043) group in a single step from feedstocks like cyclohexene (B86901) oxide and an acetylene (B1199291) source under transition-metal-free conditions, such as in a KOH/DMSO system, are a promising avenue. researchgate.net
Catalysis with Earth-Abundant Metals and Recyclable Catalysts: A shift away from precious metal catalysts (e.g., palladium, gold) toward catalysts based on earth-abundant and less toxic metals like copper, zinc, and aluminum is expected. rsc.org The development of heterogeneous catalysts, which can be easily recovered and reused, will be crucial for creating truly sustainable processes. thieme-connect.com An example is the use of palladium on carbon (Pd/C) with a copper iodide (CuI) co-catalyst for the homocoupling of terminal alkynes, which operates with very low catalyst loading and uses molecular oxygen as a clean oxidant. thieme-connect.com
Electrosynthesis: Electrochemical methods offer a powerful and green alternative to traditional chemical redox reactions, as they use electrons as the "reagent," thereby eliminating the need for stoichiometric oxidants or reductants that generate waste. acs.org Future research could explore the electrosynthesis of this compound or its precursors, offering a highly controlled and sustainable manufacturing pathway.
Exploration of Unconventional Reactivity and Novel Catalytic Systems
The trifunctional nature of this compound opens the door to a wide range of chemical transformations. Future research will likely focus on uncovering novel reactivity patterns and employing innovative catalytic systems to access new molecular architectures.
Understanding Reactivity Limits: Intriguingly, this compound has been observed to be unreactive in certain catalytic cyclizations where other similar 1,2-diols participate readily. karger.com Specifically, it failed to undergo cyclization in the presence of a thiolate-bridged diruthenium complex. karger.com Elucidating the stereoelectronic factors behind this lack of reactivity is a key research goal that could lead to a deeper understanding of its chemical behavior and the design of more effective catalysts.
Gold-Catalyzed Cascade Reactions: Gold catalysts are renowned for their ability to activate alkynes toward nucleophilic attack, initiating complex cascade reactions. researchgate.net Research on related compounds like 1-ethynylcyclohexane-trans-1,4-diols has shown that gold catalysis can trigger a domino sequence of intramolecular nucleophilic addition followed by a semi-pinacol rearrangement. researchgate.net Exploring similar gold-catalyzed transformations with this compound could provide rapid access to complex polycyclic ether frameworks.
Novel Aqueous Catalytic Systems: A significant advancement in catalysis is the development of systems that operate in water, the most environmentally benign solvent. Amphiphilic palladium NNC-pincer complexes, which self-assemble into vesicles in water, have shown superior catalytic activity for the arylation of terminal alkynes. rsc.org Applying such novel catalytic systems to this compound could enable efficient functionalization of its alkyne terminus under green conditions.
| Catalytic System | Target Reaction | Potential Outcome | Scientific Rationale |
|---|---|---|---|
| Gold (I/III) Complexes | Intramolecular Hydroalkoxylation/Rearrangement | Synthesis of complex oxabicyclic products | Proven efficacy in activating alkynes in similar diol systems for cascade reactions. researchgate.net |
| Amphiphilic Pd-Pincer Complexes in Water | Sonogashira Coupling | Aryl- or vinyl-functionalized diols under green conditions | Novel vesicular catalysts enhance reactivity and allow for reactions in aqueous media. rsc.org |
| Thiolate-Bridged Diruthenium Complexes | Cyclization/Functionalization | Understanding of reactivity and catalyst design | Observed lack of reactivity invites investigation to overcome limitations and design tailored catalysts. karger.com |
| Copper/Zinc/Aluminum Mixed Oxides | Dehydrogenation/Coupling | Sustainable synthesis of ketone or aldehyde derivatives | Utilizes earth-abundant metals in efficient coupling processes. rsc.org |
Computational Design of Novel this compound Derivatives with Tunable Properties
In silico methods, or computational modeling, are becoming indispensable tools for accelerating the discovery and optimization of new molecules. uliege.be For this compound, computational design can guide synthetic efforts by predicting the properties of novel derivatives before their laborious and costly synthesis.
Virtual Libraries and Property Prediction: Researchers can create virtual libraries of this compound derivatives by computationally modifying its functional groups (e.g., esterification of the diols, substitution on the alkyne). Using quantum chemical methods like Density Functional Theory (DFT) or efficient semi-empirical approaches like GFN2-xTB, the electronic structure, conformational preferences, and reactivity of these virtual compounds can be predicted. researchgate.netscribd.com This allows for the pre-selection of candidates with desired properties, such as specific electronic characteristics or steric profiles.
Molecular Docking and Biological Screening: For applications in medicinal chemistry or materials science, molecular docking can be used to predict how derivatives of this compound might interact with biological targets like proteins or enzymes. nih.govnih.gov By simulating the binding of virtual compounds to the active site of a target protein, researchers can prioritize the synthesis of derivatives with the highest predicted binding affinity, providing a rational strategy for developing new therapeutic agents. nih.gov
Mechanistic Elucidation: Computational chemistry is a powerful tool for studying reaction mechanisms. researchgate.net By calculating the free-energy profiles of potential reaction pathways, researchers can determine the most favorable route, identify rate-determining steps, and understand the role of the catalyst, which is crucial for optimizing reaction conditions and developing new transformations. researchgate.net
| Computational Method | Objective | Information Gained | Example Application |
|---|---|---|---|
| Density Functional Theory (DFT) | Predict electronic properties and reaction mechanisms | Molecular orbital energies, charge distribution, transition state energies | Calculating the energy barrier for a gold-catalyzed cyclization. researchgate.net |
| Molecular Docking | Screen for potential biological activity | Binding affinity and binding mode to a protein target | Predicting the interaction of a diol derivative with a specific enzyme. nih.gov |
| Semi-empirical Methods (e.g., GFN2-xTB) | Rapidly screen large virtual libraries | Geometries, conformational energies, and vibrational frequencies | Optimizing the 3D structures of hundreds of potential derivatives. scribd.com |
Integration into Advanced Supramolecular Architectures and Self-Assembling Systems
Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. The functional groups of this compound make it an excellent building block for constructing such architectures.
Hydrogen and Halogen Bonding: The hydroxyl groups are strong hydrogen-bond donors, while the terminal alkyne can act as a weak hydrogen-bond donor. This dual-donor capability is highly valuable for crystal engineering. Research on structurally related diethynyl- and diiodoethynyl-cyclohexanediols has demonstrated their ability to form robust and predictable hydrogen- and halogen-bonded networks with acceptor molecules. rsc.org Future work will likely explore the co-crystallization of this compound with various hydrogen-bond acceptors to create novel crystalline materials with tailored architectures and properties.
Self-Assembling Systems: By chemically modifying the core structure, such as by attaching long hydrophobic chains, it is possible to create amphiphilic derivatives of this compound. These amphiphiles could self-assemble in water to form ordered structures like micelles or vesicles. rsc.org Such self-assembling systems could find applications in drug delivery or as nanoreactors for catalysis in aqueous media. rsc.org
Multicomponent Reactions and Domino Processes Involving this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, are a highly efficient strategy for building molecular complexity. fu-berlin.deajrconline.org Similarly, domino (or cascade) processes involve a sequence of reactions where each subsequent step is triggered by the functionality formed in the previous one. researchgate.net
Ideal Substrate for MCRs: With its three distinct functional groups, this compound is an ideal candidate for the development of new MCRs. For example, it could serve as the difunctional alcohol component in isocyanide-based MCRs like the Ugi or Passerini reactions, which are powerful tools in medicinal chemistry for creating libraries of complex molecules. ajrconline.org
Domino Reaction Pathways: The compound is primed for domino reactions. A reaction could be initiated at one functional group, which then unveils reactivity at another. For instance, a gold-catalyzed reaction at the alkyne could be followed by a pinacol-type rearrangement involving the diol, leading to a significant increase in molecular complexity in a single synthetic step, a strategy that has proven successful for related alkynediols. researchgate.net The exploration of such processes represents a major frontier for leveraging the synthetic potential of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
